

Determining the Absolute Configuration of Tanzawaic Acid B: Application Notes and Protocols

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Compound of Interest

Compound Name: *Tanzawaic acid B*

Cat. No.: *B12363227*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the determination of the absolute configuration of **Tanzawaic acid B**, a natural polyketide with a complex stereochemistry. The methods outlined are crucial for the unambiguous structural elucidation and further development of this and related compounds in medicinal chemistry and drug discovery.

Introduction

Tanzawaic acid B is a fungal metabolite belonging to a class of polyketides characterized by a multi-substituted octalin skeleton. The correct assignment of its absolute configuration is paramount for understanding its biological activity and for the development of synthetic analogues. Several powerful techniques have been successfully employed to elucidate the absolute stereochemistry of **Tanzawaic acid B** and its derivatives. These methods, detailed below, include single-crystal X-ray crystallography, total synthesis, chiroptical spectroscopy (specifically Electronic Circular Dichroism), and NMR-based techniques such as the modified Mosher's method.

Key Methods for Absolute Configuration Determination

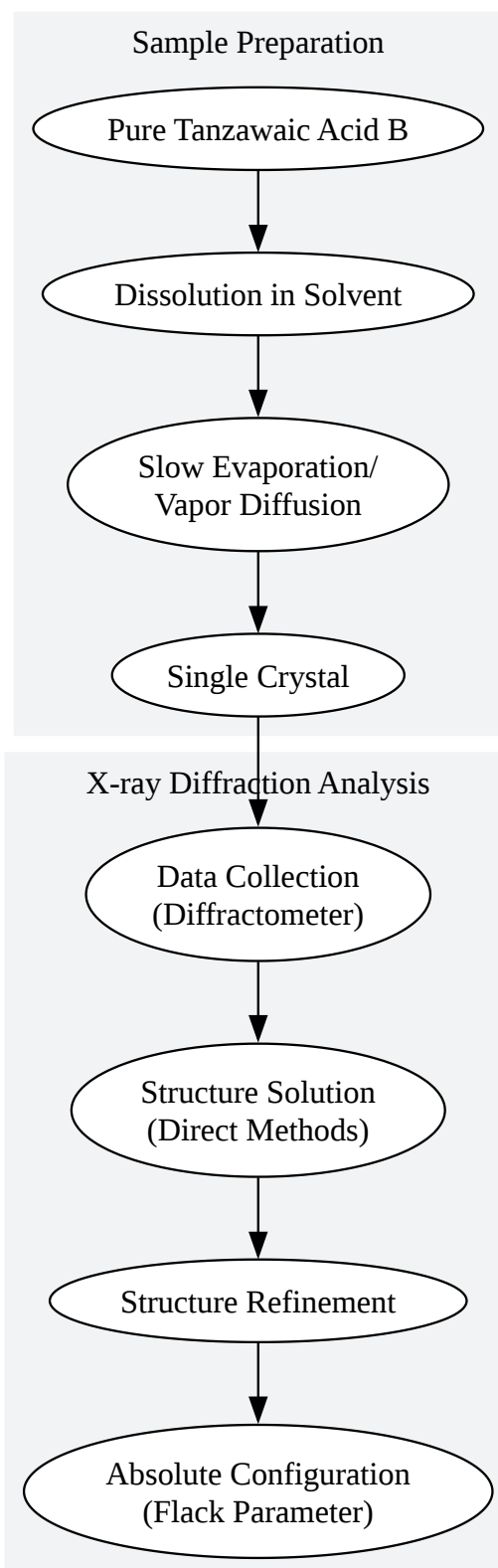
The determination of the absolute configuration of a chiral molecule like **Tanzawaic acid B** is a non-trivial task that often requires the application of multiple complementary methods.

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration, with high precision. In 2018, the absolute configuration of **Tanzawaic acid B** was definitively confirmed using this method.^{[1][2]}

Experimental Protocol:

- Crystal Growth:
 - Dissolve a pure sample of **Tanzawaic acid B** (or a suitable crystalline derivative) in a minimal amount of an appropriate solvent or solvent system (e.g., methanol, ethanol, ethyl acetate/hexane).
 - Employ a slow evaporation or vapor diffusion technique to grow single crystals of suitable quality for X-ray diffraction.
- Data Collection:
 - Mount a selected single crystal on a goniometer head of a diffractometer equipped with a suitable X-ray source (e.g., Cu K α or Mo K α radiation).
 - Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- Structure Solution and Refinement:
 - Process the collected data (integration and scaling).
 - Solve the crystal structure using direct methods or Patterson methods.
 - Refine the structural model against the diffraction data. The absolute configuration can be determined by anomalous dispersion effects, typically by refining the Flack parameter, which should converge to a value near zero for the correct enantiomer.



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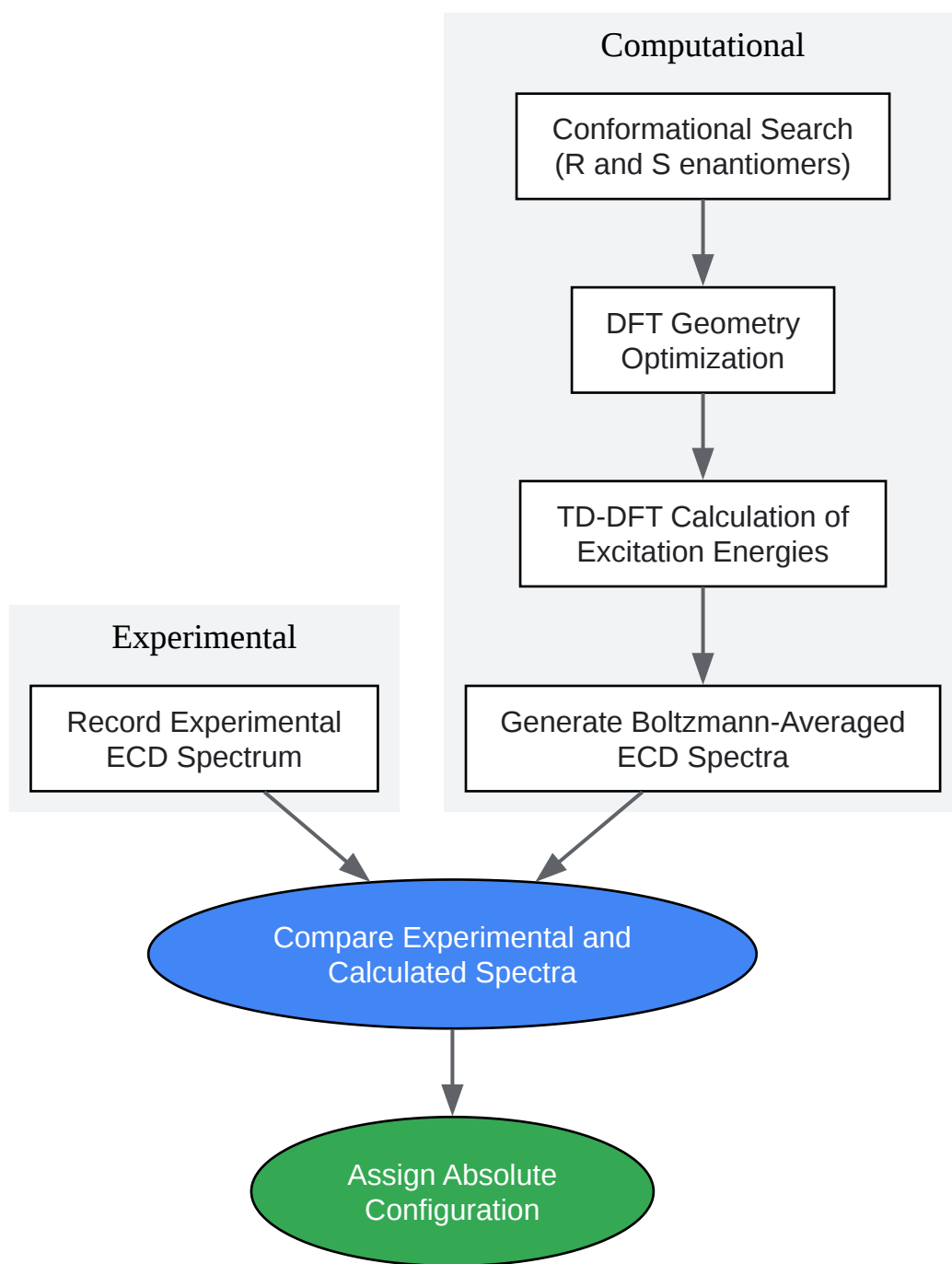
Caption: Total Synthesis Confirmation Workflow.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. [3][4][5] By comparing the experimental ECD spectrum of a compound with the computationally predicted spectrum for a given absolute configuration, the stereochemistry can be assigned. [6][7] This method has been widely applied to Tanzawaic acid derivatives. [8][9][10] Experimental and Computational Protocol:

- Experimental ECD Spectrum Acquisition:
 - Dissolve a known concentration of pure **Tanzawaic acid B** in a suitable transparent solvent (e.g., methanol, acetonitrile).
 - Record the ECD spectrum over a relevant UV-Vis wavelength range using a CD spectrometer.
- Computational Modeling:
 - Generate low-energy conformers of both possible enantiomers of **Tanzawaic acid B** using molecular mechanics (e.g., MMFF).
 - Optimize the geometry of these conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
 - Calculate the excitation energies and rotational strengths for each conformer using Time-Dependent DFT (TD-DFT).
 - Generate the Boltzmann-averaged ECD spectrum for each enantiomer.
- Spectral Comparison:
 - Compare the experimental ECD spectrum with the computationally generated spectra for both enantiomers.
 - The absolute configuration is assigned based on the enantiomer whose calculated spectrum shows the best agreement with the experimental one.

ECD Analysis Workflow



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Caption: ECD-Based Configurational Assignment.

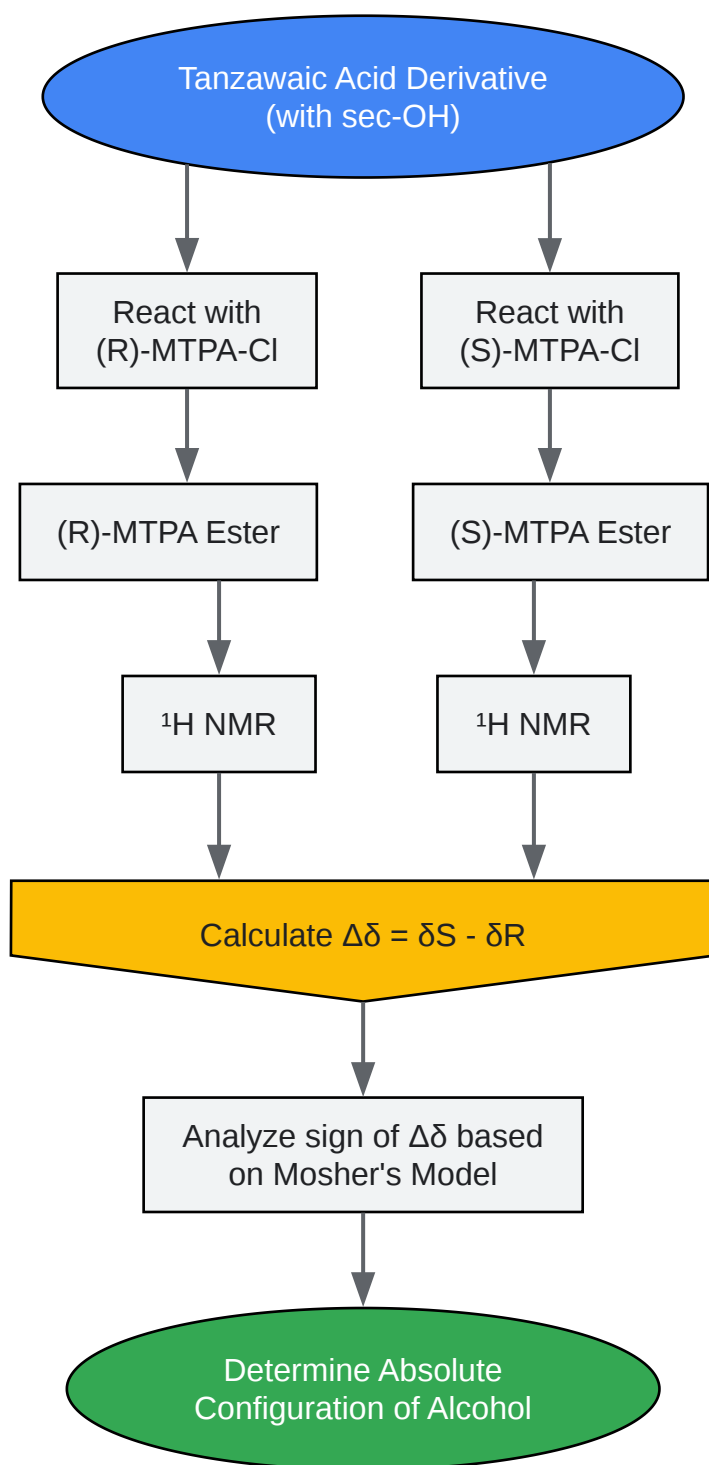
Modified Mosher's Method

The modified Mosher's method is a valuable NMR-based technique for determining the absolute configuration of secondary alcohols. [6] It involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α -methoxy- α -trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. By analyzing the differences in the ^1H NMR chemical shifts ($\Delta\delta = \delta\text{S} - \delta\text{R}$) of the protons near the newly formed ester linkage, the absolute configuration of the alcohol center can be deduced. This method has been applied to derivatives of Tanzawaic acid. [11][8] Experimental Protocol:

- Esterification Reactions:
 - Divide the sample of the Tanzawaic acid derivative containing a secondary alcohol into two portions.
 - React one portion with (R)-(-)-MTPA-Cl and the other with (S)-(+)-MTPA-Cl in the presence of a base (e.g., pyridine) to form the (S)-MTPA and (R)-MTPA esters, respectively.
 - Purify the resulting diastereomeric esters.
- NMR Analysis:
 - Acquire high-resolution ^1H NMR spectra for both the (R)- and (S)-MTPA esters.
 - Assign the proton signals for both diastereomers.
- Data Analysis:
 - Calculate the chemical shift differences ($\Delta\delta$) for the protons on either side of the carbinol center.
 - A positive $\Delta\delta$ for protons on one side of the C-O-MTPA plane and a negative $\Delta\delta$ for those on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model.

Protons	δ (S-MTPA ester) (ppm)	δ (R-MTPA ester) (ppm)	$\Delta\delta$ ($\delta_S - \delta_R$) (ppm)
H on one side	Value	Value	Positive
H on other side	Value	Value	Negative

Mosher's Method Logical Flow



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Caption: Mosher's Method for Stereocenter Assignment.

Summary and Recommendations

The determination of the absolute configuration of **Tanzawaic acid B** has been successfully achieved through a combination of powerful analytical techniques. While X-ray crystallography provides the most definitive answer, its requirement for high-quality crystals can be a limitation. Total synthesis offers an unambiguous proof but is a resource-intensive endeavor. Chiroptical methods, particularly ECD spectroscopy coupled with quantum chemical calculations, and NMR-based techniques like the modified Mosher's method, provide versatile and more accessible means for stereochemical assignment, especially for new derivatives or when only small amounts of material are available. For new analogues of Tanzawaic acid, a combination of ECD and/or NMR-based methods is highly recommended for reliable assignment of the absolute configuration.

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